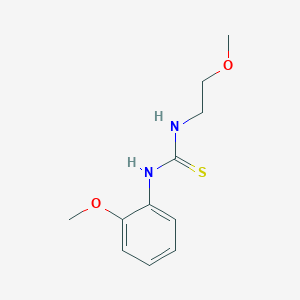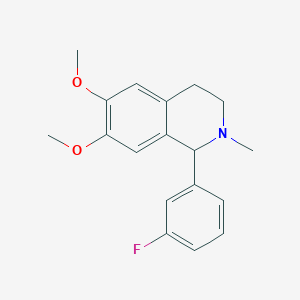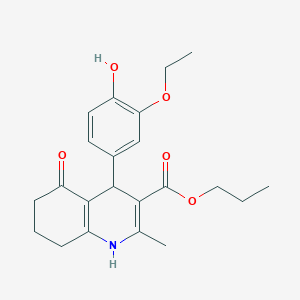
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea, also known as MEMPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEMPT belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学研究应用
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is in the treatment of cancer. Several studies have shown that N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to possess antiviral activity against the hepatitis B virus and the herpes simplex virus.
作用机制
The exact mechanism of action of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes that are involved in the replication of cancer cells and viruses. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to have a number of biochemical and physiological effects. For example, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity. N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to be well-tolerated in animal studies, and no significant toxic effects have been reported. However, one of the limitations of using N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea, which may help to reduce the cost and increase the availability of this compound. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea and to identify its molecular targets. Finally, additional preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea as a potential therapeutic agent for cancer and viral infections.
合成方法
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by the reaction of 2-methoxyaniline with potassium thiocyanate in the presence of ethyl chloroformate and triethylamine. The resulting product is then treated with 2-methoxyethylamine to yield N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea. The synthesis of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is a relatively straightforward process and can be achieved in high yields.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNWAMQXEKVQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5173650.png)


![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5173677.png)

![ethyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5173690.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
![4-(4-methyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173700.png)
![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)

![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5173733.png)
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)
